2-Amino-5-(4-fluorophenyl)pentanoic acid
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Overview
Description
2-Amino-5-(4-fluorophenyl)pentanoic acid is a compound with significant interest in various scientific fields. It is known for its unique structure, which includes an amino group and a fluorophenyl group attached to a pentanoic acid backbone. This compound has applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-fluorophenyl)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and amino acids.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.
Final Product: The intermediate is then subjected to further reactions, such as amination and hydrolysis, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: Using catalysts to facilitate the reduction steps.
Automated Synthesis: Employing automated systems to control reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-fluorophenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted phenyl compounds.
Scientific Research Applications
2-Amino-5-(4-fluorophenyl)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-fluorophenyl)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition or activation of specific enzymes.
Comparison with Similar Compounds
2-Amino-5-(4-fluorophenyl)pentanoic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-Amino-5-phenylpentanoic acid, 2-Amino-5-(4-chlorophenyl)pentanoic acid.
Uniqueness: The presence of the fluorophenyl group imparts distinct chemical and biological properties, such as increased stability and specific binding affinity to certain targets.
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
2-amino-5-(4-fluorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H14FNO2/c12-9-6-4-8(5-7-9)2-1-3-10(13)11(14)15/h4-7,10H,1-3,13H2,(H,14,15) |
InChI Key |
DKLQJCHDBKOFHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(C(=O)O)N)F |
Origin of Product |
United States |
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